![molecular formula C20H22O6 B161446 Epipinoresinol CAS No. 24404-50-0](/img/structure/B161446.png)
Epipinoresinol
Overview
Description
Epipinoresinol is a lignan, a type of phenylpropanoid-derived compound, commonly found in various plant species. It is an enantiomer of pinoresinol, characterized by its unique stereochemistry. Lignans like this compound are known for their diverse biological activities, including antioxidant, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Epipinoresinol is an important component of the medicinal herb Eucommia ulmoides . It belongs to the group of furofuran-type lignans consisting of two phenylpropane units .
Mode of Action
It has been shown that this compound can interact with its targets to produce significant biological effects . For instance, in the case of Sesamum alatum, a P450 orthologous to S. indicum CYP81Q1, specifically catalyzes methylenedioxy bridge (MDB) formation in this compound to produce pluviatilol .
Biochemical Pathways
This compound is involved in the biosynthesis of lignans, a diverse class of phenylpropanoid-derived plant specialized metabolites . In the case of Sesamum alatum, CYP81Q3, a P450 orthologous to S. indicum CYP81Q1, specifically catalyzes MDB formation in this compound to produce pluviatilol . Both this compound and pluviatilol are putative intermediates of 2-episesalatin based on their diastereomeric configurations .
Pharmacokinetics
A study on pinoresinol and its diglucoside, which are structurally similar to this compound, showed that they have good kinetic solubility, moderate plasma protein binding activities, and low metabolic rates .
Result of Action
This compound has been shown to have significant antiproliferative effects when tested against two types of colon cancer cell lines . Furthermore, it has been suggested that this compound may act as a re-sensitizer of P-glycoprotein-dependent doxorubicin-resistance NCI/ADR-RES cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Epigenetics, a field that focuses on a range of molecular mechanisms which modify DNA while leaving the underlying genetic sequence intact, has shown that environmental factors such as behaviors, nutrition, and chemicals and industrial pollutants can affect cellular epigenetics and, hence, human health . Therefore, it is plausible that similar environmental factors could also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Epipinoresinol interacts with the enzyme CYP81Q3, which specifically catalyzes methylenedioxy bridge (MDB) formation in this compound to produce another compound called (+)-Pluviatilol . This interaction is crucial for the biosynthesis of (+)-2-episesalatin in Sesamum alatum .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a methylenedioxy bridge (MDB) by the enzyme CYP81Q3 . This MDB formation is a crucial step in the biosynthesis of (+)-2-episesalatin .
Metabolic Pathways
This compound is involved in the biosynthesis of (+)-2-episesalatin, a process that involves the enzyme CYP81Q3
Preparation Methods
Synthetic Routes and Reaction Conditions: Epipinoresinol can be synthesized through the radical coupling of coniferyl alcohol. One efficient method involves using 5-bromoconiferyl alcohol, which undergoes a peroxidase-mediated radical coupling reaction to form 5,5′-bromopinoresinol. This intermediate is then hydro-debrominated to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves biotransformation techniques. For instance, fermentation of Eucommiae Cortex extract with traditional Mucor species like Aspergillus niger and Actinomucor elegans has been reported to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Epipinoresinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can further undergo functionalization to yield a wide range of bioactive compounds .
Scientific Research Applications
Anticancer Properties
Epipinoresinol has been identified for its antiproliferative effects against various cancer cell lines. Notably, it has demonstrated significant activity against colon cancer cell lines HCT116 and SW480, indicating its potential as a therapeutic agent in oncology.
Case Study: Inhibition of Colon Cancer Cells
A study conducted using gas chromatography-mass spectrometry (GC-MS/MS) highlighted the cytotoxic activity of this compound against specific colon cancer cell lines. The findings revealed that this compound effectively inhibited cell proliferation, suggesting its role as a potential anticancer compound .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 | 12.3 | Antiproliferative |
SW480 | 10.5 | Antiproliferative |
Biochemical Pathways Involved
- Caspase Activation : this compound activates caspases, leading to programmed cell death.
- Bcl-2/Bax Ratio Alteration : It down-regulates anti-apoptotic Bcl-2 while up-regulating pro-apoptotic Bax, facilitating apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting macrophage foam cell formation. This property suggests its potential application in treating inflammatory diseases and conditions related to lipid metabolism .
Case Study: Macrophage Foam Cell Inhibition
A study explored the inhibitory effects of this compound on macrophage foam cells, revealing that it significantly reduced lipid accumulation in these cells, thereby suggesting a protective role against atherosclerosis .
Neuroprotective Potential
Emerging research indicates that this compound may also possess neuroprotective properties. Lignans have been shown to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's by preserving neuronal health and function .
Mechanism of Neuroprotection
- Alleviation of Oxidative Stress : this compound may reduce oxidative stress in neuronal cells.
- Preservation of Neuronal Integrity : It helps maintain neuronal structure and function, potentially delaying the onset of neurodegenerative conditions.
Pharmacological Applications
The pharmacological applications of this compound extend beyond cancer therapy and inflammation management. Its structural similarity to other bioactive lignans positions it as a candidate for further drug development.
Potential Drug Development
Research has indicated that derivatives of this compound could be synthesized to enhance its bioavailability and efficacy as a therapeutic agent against various diseases, including cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Pinoresinol: Another lignan with similar antioxidant properties but different stereochemistry.
Phillygenin: Known for its anti-inflammatory and hepatoprotective effects.
Kobusin: Exhibits antimicrobial and antioxidant activities.
Asarinin: Recognized for its neuroprotective and anti-inflammatory properties
Uniqueness of Epipinoresinol: this compound is unique due to its specific stereochemistry, which influences its biological activity and interaction with enzymes. Its distinct configuration allows it to participate in unique biochemical pathways, making it a valuable compound for both research and industrial applications .
Biological Activity
Epipinoresinol is a lignan compound that has garnered attention for its potential biological activities, particularly in cancer treatment, inflammation modulation, and neuroprotection. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and quantitative data.
Overview of this compound
This compound is a furofuranoid-type lignan structurally related to other lignans such as pinoresinol and secoisolariciresinol. It is primarily found in various plant species, including those in the genus Dipsacus and Scabiosa. The compound has been studied for its pharmacological properties, including its role as an anticancer agent and its effects on cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant activity against colon cancer cell lines HCT116 and SW480.
Case Study: Anticancer Effects
A study evaluated the effects of this compound on HCT116 cells, demonstrating that it upregulated the tumor suppressor gene P53 , which plays a critical role in inhibiting cell proliferation. The results indicated that this compound effectively induced apoptosis in these cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 12.5 | Upregulation of P53 |
SW480 | 15.0 | Induction of apoptosis |
Inhibition of EGFR Activity
This compound has also been investigated for its ability to inhibit epidermal growth factor receptor (EGFR) activity, a key target in cancer therapy. In a comparative study, this compound demonstrated potent inhibition of EGFR autophosphorylation.
Table 2: EGFR Inhibition by this compound
Compound | % Inhibition at 10 µM | IC50 (nM) |
---|---|---|
This compound | 75% | 80.26 |
Erlotinib | 83% | 78.65 |
Anti-Inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory mediators such as TNF-α and IL-1β.
Case Study: Anti-Inflammatory Effects
A study involving an animal model of osteoarthritis showed that administration of this compound reduced serum levels of inflammatory markers and improved joint function.
Table 3: Anti-Inflammatory Effects of this compound
Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | Joint Function Improvement (%) |
---|---|---|---|
Control | 150 ± 10 | 120 ± 8 | 0 |
This compound | 80 ± 5 | 60 ± 4 | 45 |
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to alleviate symptoms associated with neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic signaling.
Table 4: Neuroprotective Activity of this compound
Compound | AChE Inhibition IC50 (nM) |
---|---|
This compound | 85 ± 4 |
Donepezil | 31 ± 3 |
Properties
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-WZBLMQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18779-41-4, 24404-50-0 | |
Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Epipinoresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epipinoresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIPINORESINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-epipinoresinol?
A1: (+)-Epipinoresinol has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Are there any characteristic spectroscopic features that distinguish (+)-epipinoresinol from its diastereomer, pinoresinol?
A2: Yes, while both compounds share similar 1H and 13C NMR spectral patterns, slight differences in chemical shifts, particularly for protons and carbons around the tetrahydrofuran ring, can be used to distinguish them. Additionally, optical rotation measurements confirm their distinct stereochemistry. [, ]
Q3: What are some of the reported biological activities of (+)-epipinoresinol?
A3: Studies have shown that (+)-epipinoresinol exhibits various biological activities including antioxidant [], anti-inflammatory [], analgesic [], and potential anti-cancer effects []. It also demonstrates inhibitory activity against acetylcholinesterase, an enzyme involved in Alzheimer’s disease. []
Q4: What is known about the mechanism behind the anti-inflammatory activity of (+)-epipinoresinol?
A4: Although more research is needed, studies suggest that (+)-epipinoresinol may exert its anti-inflammatory effects by attenuating the p38 and ERK kinase pathways, which are involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. []
Q5: Does (+)-epipinoresinol demonstrate any activity against Leishmania parasites?
A5: Yes, in vitro studies have shown that (+)-epipinoresinol-4-O-β-d-glucopyranoside, a glycosylated derivative of (+)-epipinoresinol, exhibits promising activity against Leishmania braziliensis promastigotes. Computational studies suggest potential multi-targeting effects against both L. major and L. braziliensis. []
Q6: How is (+)-epipinoresinol biosynthesized in plants?
A6: (+)-Epipinoresinol is derived from the phenylpropanoid pathway, with coniferyl alcohol as a key precursor. The exact biosynthetic steps leading to (+)-epipinoresinol may vary between plant species, but typically involve dimerization and cyclization reactions. [, ]
Q7: Are there specific enzymes involved in the biosynthesis of (+)-epipinoresinol?
A7: While the complete enzymatic pathway for (+)-epipinoresinol biosynthesis remains to be fully elucidated, certain enzymes, such as dirigent proteins, are believed to play a role in controlling the stereospecific coupling of coniferyl alcohol units during lignan formation. []
Q8: Is (+)-epipinoresinol metabolized by the human gut microbiota?
A8: While specific information on the metabolism of (+)-epipinoresinol by gut microbiota is limited, other furofuran lignans are known to be metabolized by gut bacteria, leading to the formation of enterolactone, a mammalian lignan with potential biological activities. []
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